molecular formula C14H12N2 B1517345 2-Benzylimidazo[1,2-a]pyridine CAS No. 889813-26-7

2-Benzylimidazo[1,2-a]pyridine

Cat. No. B1517345
CAS RN: 889813-26-7
M. Wt: 208.26 g/mol
InChI Key: BOYDQUIVNHEZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . These reactions have been facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

2-Benzylimidazo[1,2-a]pyridine is highly crystalline . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

2-Benzylimidazo[1,2-a]pyridine: A Comprehensive Analysis of Scientific Research Applications

Therapeutic Agent Development: The imidazo[1,2-a]pyridine scaffold is recognized for its potential in therapeutic agent development. Derivatives of this compound have been extensively researched for constructing drug-like chemical libraries aimed at biological screening to discover new therapeutic agents .

Organic Light-Emitting Diodes (OLEDs): Novel iridium complexes with 2-phenylimidazo[1,2-a]pyridine ligands have been synthesized, showing unusual emission maxima dependent on substituents on the phenyl ring. These derivatives have been utilized in OLEDs to produce white emission, indicating their significance in display technology .

Green Synthetic Approaches: Imidazo[1,2-a]pyridine is a key scaffold in organic and medicinal chemistry due to its multiple drug development uses. Recent green synthetic approaches have been established to create this class of compounds, highlighting its importance in sustainable chemistry practices .

Fluorescence Sensors and Laser Dyes: Due to their properties, imidazo[1,2-a]pyridines are broadly applied as fluorescence sensors and laser dyes. They are also employed in molecular switches, demonstrating their versatility in various scientific applications .

Agrochemicals and Pharmaceuticals: While not directly related to 2-Benzylimidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine structure is a significant component in many agrochemicals and pharmaceuticals. The synthesis of these compounds has been a subject of intense research for decades, indicating the broader family’s relevance to which 2-Benzylimidazo[1,2-a]pyridine belongs .

Safety and Hazards

While specific safety data for 2-Benzylimidazo[1,2-a]pyridine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis methods and applications in medicinal chemistry.

properties

IUPAC Name

2-benzylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYDQUIVNHEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Benzylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-Benzylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-Benzylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-Benzylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
2-Benzylimidazo[1,2-a]pyridine

Q & A

Q1: What are the current known synthetic routes to produce 2-Benzylimidazo[1,2-a]pyridine?

A1: Currently, two main synthetic routes for 2-Benzylimidazo[1,2-a]pyridine are reported in the literature:

  • Dakin-West reaction followed by ring closure: This method utilizes stable mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates and ammonia as starting materials. [] The reaction proceeds through a Dakin-West acylation to form an N-(β-oxoethyl)pyridone-2 intermediate, which then undergoes ring closure to yield the desired 2-Benzylimidazo[1,2-a]pyridine. []
  • Palladium-Copper catalyzed heterocyclization during Sonogashira coupling: While specific details are limited in the provided abstracts, this method suggests a more direct approach utilizing a Palladium-Copper catalyst system to facilitate the formation of the imidazo[1,2-a]pyridine ring system during a Sonogashira coupling reaction. [, ] Further research is needed to explore the specifics and potential advantages of this method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.